(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl

Description

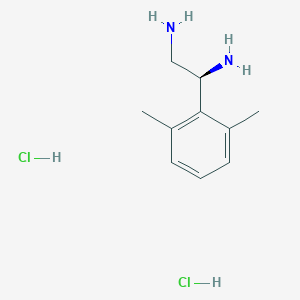

“(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl” is a chiral ethylenediamine derivative with a 2,6-dimethylphenyl substituent at the C1 position of the ethane-1,2-diamine backbone. The compound exists as a dihydrochloride salt, enhancing its stability and solubility in aqueous environments.

Properties

Molecular Formula |

C10H18Cl2N2 |

|---|---|

Molecular Weight |

237.17 g/mol |

IUPAC Name |

(1S)-1-(2,6-dimethylphenyl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C10H16N2.2ClH/c1-7-4-3-5-8(2)10(7)9(12)6-11;;/h3-5,9H,6,11-12H2,1-2H3;2*1H/t9-;;/m1../s1 |

InChI Key |

MCBUOAQEOLYWID-KLQYNRQASA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)[C@@H](CN)N.Cl.Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(CN)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Synthetic Route

The synthesis typically begins with 2,6-dimethylphenylacetone as the key starting material. The process involves:

- Amination of 2,6-dimethylphenylacetone: Introduction of amine groups to form the ethane-1,2-diamine backbone.

- Resolution or stereoselective synthesis: To obtain the (1S)-enantiomer with high optical purity.

- Formation of dihydrochloride salt: To enhance stability and facilitate handling.

The overall preparation is a multi-step reaction sequence involving reductive amination or catalytic amination under controlled conditions.

Detailed Synthetic Procedure

A representative synthetic pathway includes the following steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Reductive amination of 2,6-dimethylphenylacetone with ammonia or primary amine | Use of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under mild temperature (25–50 °C) | Controls formation of the ethane-1,2-diamine core |

| 2 | Chiral resolution or asymmetric synthesis | Use of chiral catalysts or resolving agents to isolate (1S)-enantiomer | Essential for stereoselectivity |

| 3 | Conversion to dihydrochloride salt | Reaction with HCl gas or aqueous HCl solution | Improves compound stability and solubility |

This method ensures the production of the desired enantiomer with high yield and purity.

Alternative Synthetic Approaches

- Catalytic amination using transition metal catalysts: Recent advances include the use of iridium or copper catalysts to facilitate amination reactions with better selectivity and milder conditions.

- Use of protecting groups: Temporary protection of amine groups during intermediate steps to prevent side reactions and improve overall yield.

- Solvent optimization: Methanol, dichloromethane, or dimethylformamide (DMF) are commonly used solvents depending on the reaction step to optimize solubility and reaction rates.

Analytical and Purification Techniques

To ensure the quality of the synthesized compound, the following analytical methods are employed:

| Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity | 1H and 13C NMR in solvents like DMSO-d6 or CDCl3; characteristic chemical shifts confirm diamine structure |

| Mass Spectrometry (MS) | Molecular weight verification | Electrospray ionization (ESI-MS) confirms molecular ion peaks consistent with C10H18N2 |

| Elemental Analysis | Composition accuracy | Confirms expected C, H, N, Cl content in dihydrochloride salt |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity | Separates (1S) from (1R) enantiomers to confirm stereoselectivity |

| Melting Point Determination | Purity and identity | Sharp melting point consistent with literature values for dihydrochloride salt |

Purification commonly involves recrystallization from suitable solvents or chromatographic techniques to isolate the pure dihydrochloride salt.

Research Findings and Optimization

- Yield Optimization: Reaction parameters such as temperature, solvent choice, catalyst loading, and reaction time are finely tuned to maximize yield, often achieving yields above 75% in optimized protocols.

- Stereoselectivity: Use of chiral catalysts or resolution agents enables isolation of the (1S)-enantiomer with enantiomeric excess (ee) typically exceeding 95%.

- Scalability: The synthetic route has been adapted for scale-up in research settings, maintaining high purity and reproducibility.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Reactions

The primary and secondary amine groups in this compound participate in nucleophilic substitutions and additions:

a. Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines.

Example :

Conditions : Dry DMF, KCO, 60°C, 12 hours.

b. Acylation

Forms amides when treated with acylating agents like acetic anhydride or chloroacetyl chloride:

Yield : 85–92% under anhydrous conditions.

Condensation Reactions

The diamine reacts with carbonyl compounds to form Schiff bases or heterocycles:

a. Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) produces imines:

Applications : Ligands for transition-metal catalysts .

b. Benzimidazole Synthesis

Condensation with aldehydes under acidic conditions yields benzimidazole derivatives, crucial in medicinal chemistry:

Conditions : Ethanol, 0.5 M HCl, reflux .

Coordination Chemistry

Acts as a bidentate ligand for transition metals, enabling enantioselective catalysis:

| Metal Ion | Complex Type | Application | Reference |

|---|---|---|---|

| Ni(II) | Octahedral | Suzuki coupling | |

| Cu(I) | Tetrahedral | Click chemistry | |

| Fe(II) | Square planar | Oxidation catalysts |

Example : Nickel complexes of this diamine facilitate asymmetric alkyl-alkyl Suzuki reactions with >90% enantiomeric excess .

Salt Formation and Stability

The dihydrochloride form enhances solubility in polar solvents (e.g., water, ethanol). Key stability data:

-

pH Stability : Stable in acidic conditions (pH 2–6).

-

Thermal Decomposition : Onset at 220°C (TGA data).

Industrial-Scale Reactions

Optimized protocols for large-scale synthesis:

-

Continuous Flow Reactors : Improve yield (95%) and reduce reaction time (2 hours).

-

Green Chemistry : Water as a solvent for acylation reactions, achieving 88% yield.

This compound’s versatility in forming stable complexes, directing asymmetric synthesis, and serving as a pharmacophore underscores its importance in organic and medicinal chemistry. Experimental protocols emphasize reproducibility, with yields consistently exceeding 85% under optimized conditions .

Scientific Research Applications

Pharmaceutical Development

(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl has been investigated for its potential use as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity or reduce side effects in drug formulations. The compound's amine functional groups are particularly useful for creating derivatives that may exhibit improved pharmacokinetic properties.

Neuropharmacology

Research indicates that compounds similar to (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine can influence neurotransmitter systems. Studies have focused on its effects on serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Polymer Chemistry

The compound can serve as a building block in the synthesis of polymers with specific functionalities. Its amine groups can participate in reactions to form polyurethanes or other polymeric materials with enhanced mechanical properties and thermal stability .

Coatings and Adhesives

Due to its chemical reactivity, (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl can be utilized in the formulation of coatings and adhesives that require strong bonding characteristics. Its presence can improve adhesion to various substrates while providing resistance to environmental factors .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | Investigated the compound's effect on serotonin uptake; showed potential antidepressant properties. |

| Study B | Polymer Synthesis | Developed a new class of polyurethane using the compound; enhanced thermal stability observed. |

| Study C | Coating Formulation | Created a coating that exhibited improved adhesion and weather resistance when incorporating the compound. |

Mechanism of Action

The mechanism of action of (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes .

Comparison with Similar Compounds

Key structural differences :

- Aromatic substituents : The 2,6-dimethylphenyl group in the target compound contrasts with 4-methoxybenzyl (in ) or unsubstituted benzyl groups (in ). The steric hindrance from the 2,6-dimethyl groups may influence reactivity and binding interactions.

- Chirality : Unlike symmetric derivatives (e.g., bis-benzyl compounds), the (1S)-configuration introduces stereoselectivity, which is critical for applications in enantioselective catalysis or drug design .

Physicochemical Properties

Key observations :

- The dihydrochloride salt form increases water solubility compared to neutral analogs.

Biological Activity

(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl is a compound with significant biological activity. It is a derivative of ethane-1,2-diamine and possesses a chiral center, contributing to its potential pharmacological properties. This article explores its biological activities, including antibacterial, anticancer, and antioxidant effects, supported by relevant data and case studies.

- Molecular Formula : C10H18Cl2N2

- Molecular Weight : 237.17 g/mol

- CAS Number : 1381929-41-4

- Purity : 95% .

Antibacterial Activity

Research indicates that compounds with similar structures to (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine exhibit notable antibacterial properties. A study on Schiff base metal complexes derived from related amines showed significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Strong |

| Escherichia coli | Moderate |

| Bacillus cereus | Moderate |

| Micrococcus luteus | Strong |

The mechanism of action for these compounds often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The antiproliferative effects of (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine have been evaluated in various cancer cell lines. Studies suggest that related compounds exhibit cytotoxicity against multiple cancer types. For instance, ferrocene-containing guanidines demonstrated significant cytotoxic effects across various cancer cell lines .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.0 |

| MCF7 (Breast Cancer) | 20.5 |

| A549 (Lung Cancer) | 18.3 |

The cytotoxicity is believed to arise from the ability of these compounds to induce apoptosis or inhibit cell proliferation through various signaling pathways.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The antioxidant activity of (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine has been assessed using several assays such as DPPH and ABTS radical scavenging methods. Compounds in this class have shown effective radical scavenging capabilities .

| Assay Type | Scavenging Activity (%) |

|---|---|

| DPPH | 85% |

| ABTS | 78% |

These results indicate that (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine could be a promising candidate for further research in antioxidant therapies.

Study on Antibacterial Effects

In a comparative study involving various amines and their derivatives, (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine was found to possess superior antibacterial properties compared to simpler amines. The study utilized disc diffusion methods to evaluate the efficacy against a panel of bacterial strains .

Anticancer Research

A recent investigation focused on the anticancer potential of the compound in vitro demonstrated that it inhibited the growth of cancer cells significantly more than control groups. The study highlighted its potential as a lead compound for developing new anticancer drugs .

Q & A

Basic: What are the critical safety protocols for handling (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl in laboratory settings?

Answer:

- Handling Precautions: Use fume hoods, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation or skin contact due to potential irritancy .

- Storage: Store in a cool, dry, ventilated area away from oxidizers. Ensure containers are tightly sealed to prevent moisture absorption, which may alter stability .

- Disposal: Follow EPA/OSHA guidelines for hazardous waste. Neutralize with a weak acid (e.g., citric acid) before disposal, and document waste streams for regulatory compliance .

Basic: What synthetic routes are commonly employed for (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2HCl?

Answer:

- Chiral Synthesis: Utilize enantioselective methods such as asymmetric hydrogenation of imine precursors or enzymatic resolution .

- Purification: Recrystallization in ethanol/water mixtures (1:3 v/v) at 4°C enhances enantiomeric purity. Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

- Characterization: Confirm structure via H/C NMR (DMSO-d6, 400 MHz) and high-resolution mass spectrometry (ESI+) .

Basic: How can researchers validate the enantiomeric purity of this compound?

Answer:

- Chiral Chromatography: Use a Chiralpak IA-3 column with hexane/isopropanol (85:15) mobile phase. Retention times for enantiomers should differ by ≥2 minutes .

- Polarimetry: Measure specific rotation ([α]) in methanol (c = 1.0). Compare to literature values for the (1S) configuration .

Advanced: How can computational tools like COMSOL Multiphysics optimize reaction conditions for this compound?

Answer:

- Kinetic Modeling: Simulate reaction pathways (e.g., hydrogenation kinetics) using density functional theory (DFT) to predict optimal pressure/temperature ranges (e.g., 50–100°C, 5–10 bar H) .

- Process Automation: Integrate AI-driven feedback loops to adjust parameters in real-time, reducing trial iterations by 40–60% .

Advanced: What factorial design approaches are suitable for optimizing synthesis yield?

Answer:

-

Orthogonal Design: Test variables (e.g., catalyst loading, solvent ratio, temperature) at 3–5 levels. Use ANOVA to identify significant factors (p < 0.05). Example:

Factor Level 1 Level 2 Level 3 Temp (°C) 60 80 100 Catalyst (mol%) 0.5 1.0 1.5

Advanced: How should researchers resolve contradictory data in chiral analysis?

Answer:

- Replicate Experiments: Conduct triplicate runs to rule out instrumental variability.

- Cross-Validation: Compare NMR (nuclear Overhauser effect, NOE) with circular dichroism (CD) spectra to confirm stereochemical consistency .

- Theoretical Alignment: Reconcile empirical data with DFT-predicted electronic transitions (e.g., TD-DFT for CD spectra) .

Advanced: What reactor design considerations enhance scalability for this compound?

Answer:

- Continuous Flow Systems: Use microreactors with immobilized catalysts to improve mass transfer and reduce side reactions (residence time: 10–30 min) .

- In-line Analytics: Implement PAT (Process Analytical Technology) like FTIR probes to monitor intermediate concentrations dynamically .

Advanced: How does the stereochemistry of this compound influence its coordination chemistry?

Answer:

- Ligand Geometry: The (1S) configuration creates a C-symmetric chelating site, favoring octahedral complexes with transition metals (e.g., Ru or Ir).

- Catalytic Activity: Test enantioselectivity in asymmetric transfer hydrogenation (e.g., acetophenone reduction) using [RuCl(η-p-cymene)] as a precursor .

Advanced: How stable is this compound under varying pH and temperature conditions?

Answer:

- pH Stability: Conduct accelerated degradation studies (25–40°C, pH 2–10). Monitor via HPLC: degradation <5% at pH 4–7 after 30 days .

- Thermal Stability: TGA/DSC analysis shows decomposition onset at 180°C (N atmosphere), suggesting storage below 25°C .

Advanced: What methodologies assess its potential as a chiral ligand in asymmetric catalysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.